

An In-depth Technical Guide to 3-Amino-5-bromo-2-ethylpyridine

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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-ethylpyridine

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of **3-Amino-5-bromo-2-ethylpyridine**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally related molecules to propose a viable synthetic pathway and predict its characteristic analytical signatures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar pyridine derivatives. All quantitative data, including predicted spectroscopic information, are summarized in structured tables for clarity and ease of comparison.

Molecular Structure and Properties

3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical formula $C_7H_9BrN_2$. The structural features include a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl group at the 2-position. These functional groups are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

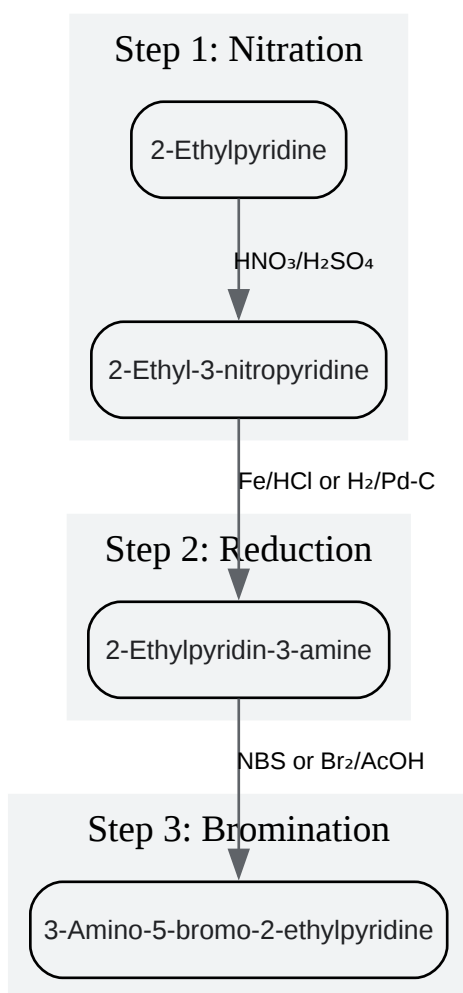
Below is a summary of the known and calculated properties of **3-Amino-5-bromo-2-ethylpyridine**.

Property	Value	Source
IUPAC Name	5-Bromo-2-ethylpyridin-3-amine	N/A
CAS Number	1093819-32-9	[1]
Molecular Formula	C ₇ H ₉ BrN ₂	N/A
Molecular Weight	201.06 g/mol	N/A
Predicted LogP	1.8 - 2.2	N/A
Predicted pKa	Amine: 4.5 - 5.5; Pyridine N: 2.0 - 3.0	N/A

Proposed Synthesis

While a specific, experimentally validated synthesis for **3-Amino-5-bromo-2-ethylpyridine** is not readily available in the published literature, a plausible multi-step synthetic route can be proposed based on established pyridine chemistry. The proposed pathway begins with the synthesis of 2-ethyl-3-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent bromination.

Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of **3-Amino-5-bromo-2-ethylpyridine**.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general procedures for similar transformations.

Step 1: Synthesis of 2-Ethyl-3-nitropyridine

- **Materials:** 2-Ethylpyridine, fuming nitric acid, concentrated sulfuric acid.
- **Procedure:** To a cooled ($0\text{ }^{\circ}\text{C}$) mixture of concentrated sulfuric acid, slowly add 2-ethylpyridine. To this solution, add fuming nitric acid dropwise while maintaining the

temperature below 10 °C. After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 50-60 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice and neutralized with a suitable base (e.g., NaOH solution) to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Ethylpyridin-3-amine

- **Materials:** 2-Ethyl-3-nitropyridine, iron powder, hydrochloric acid (or hydrogen gas and a palladium on carbon catalyst).
- **Procedure (Fe/HCl):** To a suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid. Heat the mixture to reflux and then add a solution of 2-ethyl-3-nitropyridine in ethanol dropwise. The reaction is refluxed until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled, and the iron salts are filtered off. The filtrate is concentrated, and the pH is adjusted to be basic to precipitate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-ethylpyridin-3-amine.

Step 3: Synthesis of **3-Amino-5-bromo-2-ethylpyridine**

- **Materials:** 2-Ethylpyridin-3-amine, N-bromosuccinimide (NBS) or bromine, acetic acid.
- **Procedure (NBS):** Dissolve 2-ethylpyridin-3-amine in a suitable solvent such as acetonitrile or chloroform. Add N-bromosuccinimide portion-wise at room temperature. The reaction is stirred for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-5-bromo-2-ethylpyridine** based on the analysis of structurally similar compounds.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	H-6 (Pyridine)
~7.2	d	1H	H-4 (Pyridine)
~4.5 - 5.0	br s	2H	-NH ₂
~2.7	q	2H	-CH ₂ -CH ₃
~1.2	t	3H	-CH ₂ -CH ₃

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~150	C-2 (Pyridine)
~145	C-6 (Pyridine)
~140	C-3 (Pyridine)
~125	C-4 (Pyridine)
~105	C-5 (Pyridine)
~25	-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	C=C and C=N stretch (Pyridine ring)
1500 - 1400	Medium	N-H bend
1100 - 1000	Medium	C-N stretch
850 - 750	Strong	C-H out-of-plane bend
600 - 500	Medium	C-Br stretch

Predicted Mass Spectrometry Data

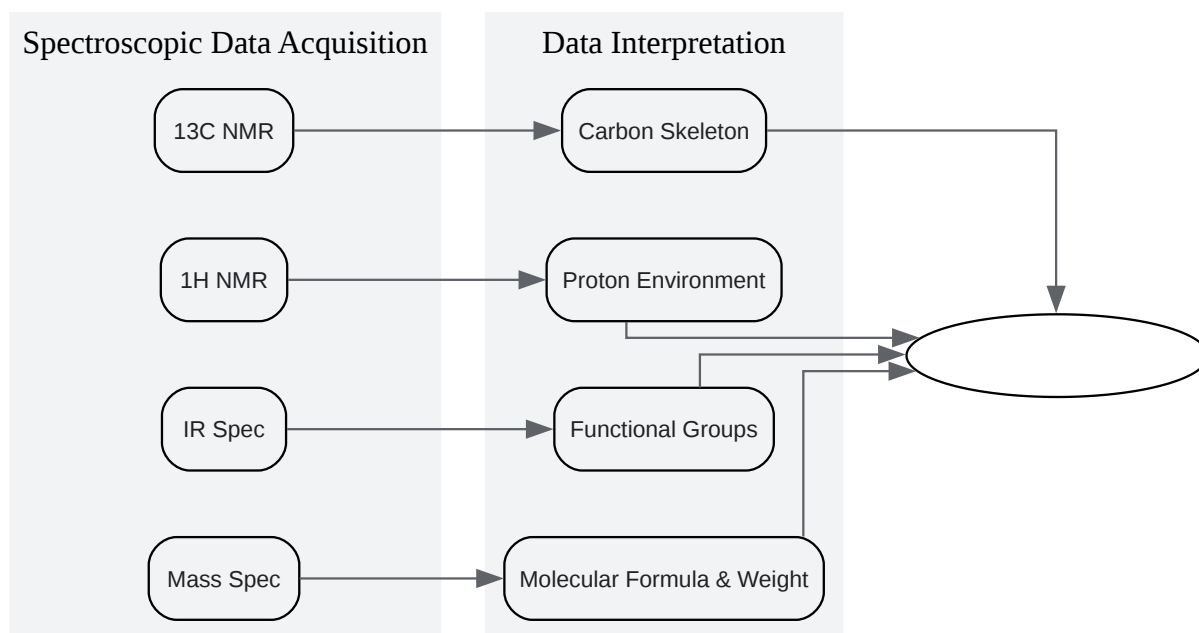
m/z	Interpretation
201/203	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ⁷⁹ Br and ⁸¹ Br isotopes)
186/188	[M-CH ₃] ⁺
172/174	[M-C ₂ H ₅] ⁺
122	[M-Br] ⁺

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for **3-Amino-5-bromo-2-ethylpyridine**. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of substituted pyridines in pharmacologically active molecules, it is plausible that this compound could serve as a scaffold or intermediate in the development of new therapeutic agents.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of **3-Amino-5-bromo-2-ethylpyridine** would follow a logical workflow, integrating data from various spectroscopic techniques.



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Caption: Logical workflow for the structural elucidation of a molecule.

Conclusion

3-Amino-5-bromo-2-ethylpyridine is a chemical compound for which detailed experimental data is not widely published. This guide has provided a proposed synthetic route and predicted spectroscopic data based on the known chemistry of related pyridine derivatives. This information serves as a valuable starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the proposed synthesis and the predicted analytical data. The structural motifs present in this molecule suggest it may be of interest in medicinal chemistry and materials science.

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References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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